N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural attributes include:
- Core: Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine with a ketone group at position 3.
- Substituents:
- A furan-2-ylmethyl group at position 4 of the triazolo-pyrimidine ring.
- A thioether linkage (-S-) at position 1, connecting to an acetamide side chain.
- The acetamide is substituted with a 2-chloro-4-methylphenyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-12-4-5-15(14(22)9-12)23-17(28)11-32-21-25-24-20-26(10-13-3-2-7-30-13)19(29)18-16(27(20)21)6-8-31-18/h2-9H,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECCNHMUCCOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[2,3-e][1,2,4]triazolo derivatives and subsequent modifications to introduce the furan and chloro groups. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitutions and cyclizations.
Anticancer Activity
Research indicates that compounds containing thieno[2,3-e][1,2,4]triazolo frameworks exhibit significant antiproliferative properties. For instance:
- Cell Line Studies : A study demonstrated that related thiazolidinone compounds showed moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner. The presence of electron-donating groups on the aromatic rings was crucial for enhancing anticancer properties .
- Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. The compound's ability to interact with specific cellular targets may lead to disruption of critical signaling pathways involved in cancer cell survival.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have shown activity against various bacterial strains:
- Mycobacterium tuberculosis : Some derivatives have been reported to exhibit promising antitubercular activity with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains . This highlights the potential for developing new treatments for drug-resistant tuberculosis.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Furan Moiety : Contributes to the overall electronic properties and can facilitate interactions with nucleophiles.
- Thieno-Triazole Framework : Essential for biological activity; modifications here can drastically alter potency.
Scientific Research Applications
The compound N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, synthesizing available data and insights from diverse sources.
Structural Characteristics
The molecular formula of the compound is , and it features a unique structural arrangement that includes:
- Chlorine atom : Enhances biological activity and solubility.
- Thieno[2,3-e][1,2,4]triazolo core: Imparts significant pharmacological properties.
- Furan moiety : Known for its role in various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thieno[2,3-e][1,2,4]triazolo derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A notable study demonstrated that related compounds suppressed the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing furan and thieno groups have been reported to exhibit activity against a range of bacterial and fungal pathogens. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes linked to disease pathways. For example, triazole derivatives have been identified as inhibitors of enzymes involved in cancer metabolism and bacterial virulence factors. The inhibition of these enzymes could lead to therapeutic applications in treating infections and malignancies .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the thieno-triazole core : Utilizing cyclization reactions to build the heterocyclic framework.
- Introduction of the furan moiety : Achieved through electrophilic substitution or coupling reactions.
- Final acetamide formation : Involves the reaction of the amine with acetic anhydride or acetyl chloride.
These synthetic routes require careful optimization to enhance yield and purity .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
Anticancer Activity
A study involving a related thieno-triazole compound showcased its ability to inhibit tumor growth in xenograft models by disrupting critical signaling pathways associated with cell proliferation .
Antimicrobial Effects
Research has documented significant antimicrobial activity against both Gram-positive and Gram-negative bacteria for compounds sharing structural similarities with this compound .
Comparison with Similar Compounds
Core Heterocyclic Variations
Key Observations :
Substituent Variations in Acetamide Side Chains
Key Observations :
Pharmacological Activity Trends
- Antimicrobial Potential: Compounds with thioacetamide moieties (e.g., ) show activity against Gram-positive bacteria and fungi. The target’s furan and chloro-phenyl groups may synergize for similar effects.
- Kinase Inhibition: Pyrimido-pyrimidinones ( ) and triazolo-pyrimidines (target) are frameworks in kinase inhibitors (e.g., JAK2, EGFR).
- Metabolic Stability : Fluorine ( ) and methoxy groups ( ) improve pharmacokinetics, but the target lacks these features.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (PDB ID: 1M17) or bacterial enzymes to predict binding modes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-target complexes .
- QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric (LogP) descriptors from Gaussian calculations to optimize lead derivatives .
How to address hygroscopicity or light sensitivity during storage?
Advanced Research Question
Stability Protocols :
- Storage : Lyophilize the compound and store under argon at -20°C in amber vials .
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; observe hydrolysis of the thioacetamide group as a major degradation pathway .
Mitigation : Formulate as a cyclodextrin inclusion complex to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
